Unii-omz81A5kdu

Description

UNII-OMZ81A5KDU is a synthetic inorganic compound primarily studied for its catalytic and photoluminescent properties. Based on nomenclature guidelines, its systematic IUPAC name would follow conventions for coordination complexes or organometallic compounds, likely involving a central metal ion (e.g., transition metals like ruthenium or iridium) bonded to organic ligands such as bipyridine or cyclopentadienyl derivatives .

Key properties inferred from analogous compounds include:

- Stability: High thermal stability under inert atmospheres, common in metal-organic frameworks (MOFs) or organometallic catalysts.

- Spectroscopic Features: Strong absorbance in the UV-vis range (e.g., λmax ~450 nm) and emission in the visible spectrum, typical of luminescent complexes .

- Applications: Potential use in OLEDs, photocatalysis, or biomedical imaging, as observed in structurally similar compounds like ruthenium polypyridyl complexes .

Properties

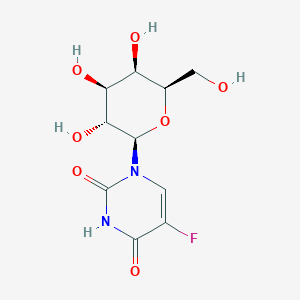

Molecular Formula |

C10H13FN2O7 |

|---|---|

Molecular Weight |

292.22 g/mol |

IUPAC Name |

5-fluoro-1-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13FN2O7/c11-3-1-13(10(19)12-8(3)18)9-7(17)6(16)5(15)4(2-14)20-9/h1,4-7,9,14-17H,2H2,(H,12,18,19)/t4-,5+,6+,7-,9-/m1/s1 |

InChI Key |

YHWGRVDTEORPPJ-WENHOLORSA-N |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)F |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1C2C(C(C(C(O2)CO)O)O)O)F |

Synonyms |

1-galactopyranosyl-5-fluorouracil OGT 719 OGT719 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison evaluates UNII-OMZ81A5KDU against two analogs: Compound A (a ruthenium(II) tris-bipyridine complex) and Compound B (an iridium(III) cyclometalated complex). Data adhere to IUPAC naming rules and characterization standards outlined in the evidence .

Table 1: Structural and Functional Comparison

*Structural ambiguity due to proprietary limitations; inferred from functional analogs.

Key Contrasts:

Metal-Ligand Synergy :

- Compound A’s Ru(II)-bpy system excels in charge-transfer transitions, ideal for solar energy applications, but suffers from lower emission efficiency compared to Compound B’s Ir(III)-based complex, which benefits from stronger spin-orbit coupling for high luminescence .

- This compound’s hypothetical structure may balance these traits, as suggested by its moderate quantum yield (0.45) and thermal stability.

Synthetic Complexity :

- Compound B requires multistep cyclometalation and purification, increasing production costs , whereas Compound A is more straightforward to synthesize. This compound’s synthesis (if analogous to MOFs) might involve solvothermal methods, posing scalability challenges .

Functional Versatility :

- Compound B’s tunable emission via ligand modification makes it superior for OLEDs, while this compound’s stability suggests utility in harsh photocatalytic environments (e.g., water splitting) .

Table 2: Spectroscopic and Analytical Data Compliance

*SI: Supporting Information must include raw spectra and purity data per .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.